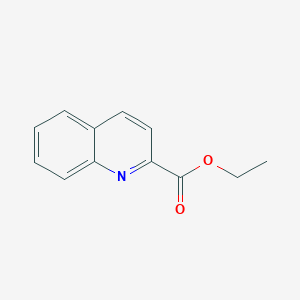

Ethyl quinoline-2-carboxylate

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govorientjchem.org Its structural framework is considered a "privileged scaffold" because it is a recurring motif in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. nih.govbohrium.comresearchgate.net The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the synthesis of diverse derivatives with tailored biological profiles. scientific.net

The significance of the quinoline scaffold is underscored by its presence in numerous natural and synthetic compounds with established therapeutic applications. biointerfaceresearch.comrsc.org Research has extensively documented the potent biological activities of quinoline derivatives, which include:

Anticancer: Quinoline hybrids have shown promise as inhibitors of cell proliferation, angiogenesis, and cell migration, and can induce apoptosis. nih.govrsc.org

Antimalarial: Quinoline-based drugs like chloroquine (B1663885) and quinine (B1679958) have been historically crucial in combating malaria. bohrium.combiointerfaceresearch.comrsc.org

Antimicrobial: The scaffold is integral to various antibacterial agents, including fluoroquinolones, and also exhibits antifungal properties. rsc.orgnih.govijshr.com

Anti-inflammatory: Certain quinoline derivatives have demonstrated significant anti-inflammatory effects. nih.govbiointerfaceresearch.com

Antiviral: Researchers have developed quinoline compounds with activity against viruses such as HIV. ijshr.comnih.gov

Other Activities: The pharmacological scope of quinolines also extends to anticonvulsant, antitubercular, and cardiovascular applications. biointerfaceresearch.comnih.gov

This wide range of biological activities has cemented the quinoline moiety as a critical building block for the development of new therapeutic agents. researchgate.netnih.gov

Table 1: Documented Biological Activities of the Quinoline Scaffold

| Biological Activity | Description | Key References |

|---|---|---|

| Anticancer | Inhibition of tumor growth, cell proliferation, and angiogenesis. | nih.gov, rsc.org, bohrium.com |

| Antimalarial | Interference with the life cycle of the Plasmodium parasite. | biointerfaceresearch.com, rsc.org, bohrium.com |

| Antimicrobial | Efficacy against various strains of bacteria and fungi. | nih.gov, ijshr.com, rsc.org |

| Anti-inflammatory | Reduction of inflammation in various biological models. | nih.gov, biointerfaceresearch.com |

| Antiviral | Inhibition of viral replication, including against HIV. | ijshr.com, nih.gov |

| Anticonvulsant | Activity in models of seizure disorders. | nih.gov, biointerfaceresearch.com |

Role of Ester Derivatives in Modulating Biological Activity and Synthetic Utility

Ester derivatives play a pivotal role in both organic synthesis and medicinal chemistry. An ester is a functional group derived from a carboxylic acid where the hydroxyl group is replaced by an alkoxy group. wikipedia.orgfiveable.me This modification has profound implications for a molecule's chemical and biological properties.

In medicinal chemistry, the conversion of a biologically active compound into an ester derivative is a common strategy known as prodrug design. scirp.org Ester prodrugs can overcome pharmaceutical challenges by:

Improving Bioavailability: Esterification often increases a drug's lipophilicity, which can enhance its absorption and ability to permeate cell membranes. scirp.orgacs.org

Enhancing Solubility: While often used to increase lipophilicity, specific ester promoieties (e.g., succinate, phosphate) can be used to dramatically increase aqueous solubility for parenteral formulations. scirp.org

Increasing Stability: The ester functional group can mask a reactive carboxylic acid, protecting the parent drug from metabolic degradation until it reaches its target, where it is cleaved by esterase enzymes. acs.orgresearchgate.net

From a synthetic standpoint, esters are highly valuable intermediates. libretexts.org They can serve as protecting groups for carboxylic acids during multi-step syntheses, preventing unwanted side reactions. wikipedia.org Their relatively low reactivity makes them stable under various reaction conditions, yet they can be readily converted into other functional groups, such as carboxylic acids (via hydrolysis), alcohols (via reduction), or amides (via aminolysis), providing significant synthetic flexibility. libretexts.org The synthesis of diverse ester derivatives allows for the exploration of structure-activity relationships, a fundamental process in drug discovery. nih.govmedcraveonline.com

Research Landscape of Ethyl Quinoline-2-Carboxylate and Related Derivatives

This compound is a specific quinoline derivative where an ethyl carboxylate group is attached at the 2-position of the quinoline ring. chemicalbook.comfluorochem.co.uk Its chemical formula is C₁₂H₁₁NO₂. bldpharm.com Primarily, this compound serves as a crucial intermediate in organic synthesis. chembk.com It is a key precursor for the synthesis of quinoline-2-carboxylic acid, a compound which itself is a building block for various fine chemicals and pharmacologically active molecules. chembk.comajchem-a.com

The research surrounding this compound and its analogues focuses on leveraging its structure as a scaffold for new compounds with potential therapeutic applications. Scientific investigations have explored the synthesis and biological evaluation of numerous derivatives. For instance, structural modifications of the quinoline-2-carboxylate core have led to the development of compounds with:

Antiallergy Activity: A notable derivative, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, was developed as a potent, orally active antiallergy agent. nih.govacs.org

Antitubercular Activity: Studies on quinoline-2-carboxamide (B1208818) derivatives, synthesized from quinoline-2-carboxylate precursors, have identified compounds with significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains. rsc.org

Antibacterial Activity: Researchers have synthesized novel quinoline derivatives from this compound precursors that exhibit a broad spectrum of antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

Antitumor Activity: Derivatives such as 2-styrylquinolines, synthesized from quinoline-2-carboxylate starting materials, have shown cytotoxic effects against cancer cell lines and have been investigated as EGFR kinase inhibitors. nih.gov

The synthesis of these varied derivatives often involves reactions targeting the ester group or other positions on the quinoline ring, highlighting the synthetic utility of this compound as a versatile starting material. prepchem.comnih.govsioc-journal.cn

Table 2: Examples of Studied Derivatives of this compound

| Derivative Class | Synthetic Precursor | Investigated Biological Activity | Key References |

|---|---|---|---|

| Pyrimido[4,5-b]quinolines | This compound analogue | Antiallergy | nih.gov, acs.org |

| Quinoline-2-carboxamides | Quinoline-2-carboxylic acids (from the ester) | Antitubercular (Anti-TB) | rsc.org |

| Oxazino-quinolines | Quinoline derivative | Broad-spectrum antibacterial | nih.gov |

| 2-Styrylquinolines | Quinoline-4-carboxylic acids (related synthesis) | Antitumor, EGFR inhibition | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOYTBYNBYNZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329610 | |

| Record name | ethyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4491-33-2 | |

| Record name | ethyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Ethyl Quinoline-2-Carboxylate

The classical synthesis of this compound typically involves the initial formation of the quinoline (B57606) ring system, often yielding a carboxylic acid, which is subsequently converted to the ethyl ester.

Multi-step Reaction Pathways

Multi-step pathways are characterized by the sequential construction of the quinoline core followed by functional group manipulation. A primary example involves the Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netorganicreactions.org For the target molecule, this would involve reacting a 2-aminobenzaldehyde with ethyl pyruvate. The reaction is catalyzed by either an acid or a base. researchgate.netjk-sci.com

Another significant multi-step approach is the Pfitzinger reaction, which typically yields quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net While this classically produces the 4-carboxy isomer, variations of this and other named reactions can be adapted to produce the quinoline-2-carboxylic acid precursor, which is then esterified.

Cyclization Reactions

The core of most quinoline syntheses is a cyclization reaction that forms the heterocyclic ring. Several named reactions are defined by their unique approach to this cyclization.

Friedländer Synthesis : This reaction involves the condensation and subsequent cyclodehydration of a 2-aminobenzaldehyde or 2-aminoketone with a ketone or aldehyde that has an α-methylene group. wikipedia.orgorganic-chemistry.org The process can be catalyzed by acids (like trifluoroacetic acid or p-toluenesulfonic acid) or bases. wikipedia.org

Combes Quinoline Synthesis : This method uses the acid-catalyzed ring closure of an intermediate Schiff base, which is formed by the condensation of an aniline with a β-diketone. drugfuture.comwikipedia.org While typically used for 2,4-substituted quinolines, modifications can alter the substitution pattern.

Doebner-von Miller Reaction : This reaction synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org

| Reaction Name | Primary Reactants | Typical Catalyst | Key Intermediate |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + α-Methylene carbonyl compound | Acid or Base | Aldol or Schiff base adduct |

| Combes Synthesis | Arylamine + β-Diketone | Acid (e.g., H₂SO₄) | Schiff base |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Lewis or Brønsted Acid | Conjugate addition adduct |

Esterification Approaches

Once quinoline-2-carboxylic acid is obtained, the final step in many established routes is esterification. The most common method is the Fischer esterification , where the carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or acetyl chloride. cerritos.edumasterorganicchemistry.com This is a reversible equilibrium-driven process. masterorganicchemistry.com An alternative, non-reversible method involves first converting the carboxylic acid to a more reactive derivative, such as quinoline-2-carbonyl chloride (using a reagent like thionyl chloride), and then reacting this intermediate with ethanol to form the final ester product. researchgate.net

Novel and Green Synthetic Protocols

Recent advancements in organic synthesis have focused on improving efficiency, reducing waste, and utilizing milder reaction conditions. These principles have been applied to the synthesis of this compound through one-pot and transition metal-catalyzed methods.

One-Pot Synthesis Approaches

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. A notable one-pot protocol for synthesizing quinoline-2-carboxylates involves the reaction of 2-aminobenzaldehydes with β-nitroacrylates. mdpi.comnih.gov This process proceeds through an initial aza-Michael addition followed by an intramolecular Henry reaction. researchgate.net Another approach employs a modified Coppola synthesis, which uses the reaction of isatoic anhydrides with the sodium enolate of ethyl acetoacetate (B1235776) to produce substituted quinolines in a one-pot fashion. nih.govnih.gov

| Reactants | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|

| 2-Aminobenzaldehydes + β-Nitroacrylates | BEMP (solid base), Acetonitrile (B52724) | Aza-Michael addition followed by an intramolecular Henry (nitro-aldol) reaction and elimination. | mdpi.comnih.gov |

| Isatoic Anhydrides + Ethyl Acetoacetate | Sodium Hydroxide, N,N-Dimethylacetamide | Acylation of the enolate followed by dehydrative intramolecular cyclization. | nih.gov |

| o-Aminothiophenol + 1,3-Ynone | Zirconocene catalyst, then I₂ | A tandem process involving Michael addition, cyclization, and iodine-mediated desulfurative cyclization. | nih.gov |

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for forming C-C and C-N bonds under mild conditions, often through novel mechanisms like C-H activation. ias.ac.in

Copper-Catalyzed Synthesis : A method described by Huang et al. utilizes a Cu(OTf)₂ catalyst for the intermolecular addition of an alkyne onto an imine, followed by an intramolecular ring closure to yield a quinoline-2-carboxylate derivative. rsc.org

Rhodium-Catalyzed Synthesis : Sudalai and colleagues reported a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters. This strategy proceeds via ortho-C–H bond activation to regioselectively synthesize quinoline carboxylates. mdpi.com

Cobalt-Catalyzed Synthesis : A one-pot synthesis of substituted quinolines has been developed using a Co(III) catalyst. The reaction involves a cascade of C-H activation, carbonylation, and cyclization of an aniline and a ketone. nih.gov

| Metal Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Copper (Cu(OTf)₂) | Alkynes + Imines | Sequential intermolecular addition and intramolecular arylation. | rsc.org |

| Rhodium | Anilines + Alkynyl esters | Regioselective synthesis via ortho-C–H activation. | mdpi.com |

| Cobalt (Co(III)) | Anilines + Ketones | One-pot cascade involving C-H activation and carbonylation. | nih.gov |

Derivatization Strategies of the Quinoline-2-Carboxylate Core

The functionalization of the quinoline ring is a key strategy in synthetic and medicinal chemistry, allowing for the precise introduction of diverse functional groups to expand chemical space and modify the pharmacological profile of the derivatives. rsc.orgrsc.org

The selective functionalization of the quinoline scaffold at various positions through C-H activation is a powerful tool in modern synthesis. rsc.org This approach allows for the efficient and regioselective introduction of a wide range of substituents. The vast majority of these reactions utilize quinoline N-oxides as precursors to facilitate functionalization, particularly at the C2 position. researchgate.net

C2-Position : A multitude of methods have been developed to introduce aryl, heteroaryl, alkenyl, alkyl, amino, and thio groups at the C2 position. researchgate.net For example, palladium-catalyzed C2 arylation of quinoline N-oxides can be achieved with aryl bromides or unactivated arenes. researchgate.net

C8-Position : Functionalization at the C8 position presents unique challenges due to steric hindrance and electronic factors. However, developing selective and efficient strategies for C8 functionalization is highly advantageous for creating diverse quinoline derivatives. rsc.org

By carefully selecting catalysts, directing groups, and reaction conditions, researchers can achieve novel pathways for synthesizing quinoline-based compounds with enhanced properties. rsc.orgrsc.org

The quinoline-2-carboxylate core serves as a versatile building block for the synthesis of more complex, polycyclic fused heterocyclic systems. These larger structures are of significant interest in materials science and medicinal chemistry.

One strategy involves the synthesis of pyrano[3,2-c]quinoline derivatives. These can be prepared through the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of a catalytic amount of triethylamine. researchgate.net Microwave-assisted methods have also been employed to synthesize novel pyrano[3,2-c]quinoline-3-carboxylates, which can act as dual topoisomerase II/DNA gyrase inhibitors. rsc.org

Another example is the construction of tetracyclic-fused benzoxepinoquinoline systems. A facile synthesis of 10-benzoyl-benzo lew.rorsc.orgoxepino[3,4-b]quinolin-13(6H)-ones has been described, which involves an intramolecular Friedel-Crafts acylation of a 6-benzoyl-2-(phenoxymethyl)quinoline-3-carboxylic acid precursor using polyphosphoric acid (PPA). tandfonline.com The required starting material, ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate, is synthesized via the cyclization of 4-benzoylaniline with 4-chloro-acetoacetic acid ester. tandfonline.com These methodologies provide efficient access to complex fused quinoline heterocycles. tandfonline.comtandfonline.com

The properties of the this compound scaffold can be fine-tuned by introducing a wide array of substituents onto the quinoline ring system.

Styryl : (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates have been synthesized through a direct, catalyst-free olefination reaction between diethyl 2-methylquinoline-3,4-dicarboxylate and various aromatic aldehydes. researchgate.net

Benzoyl : The introduction of a benzoyl group is a key step in the synthesis of polycyclic systems like 10-benzoyl-benzo lew.rorsc.orgoxepino[3,4-b]quinolin-13(6H)-ones. tandfonline.com

Chloro : Chloro-substituted derivatives, such as 4-chlorophenyl quinoline-2-carboxylate, have been synthesized and evaluated for their biological activities. researchgate.net

Methyl : Methyl groups are common substituents. For example, ethyl-2,4-dimethylquinoline-3-carboxylate is synthesized via the condensation of 2-aminoacetophenone and ethyl acetoacetate. jetir.orgtandfonline.com

Phenyl : Phenyl groups can be introduced through various methods, including the synthesis of 2,4-diphenylquinoline derivatives from aniline derivatives, aryl aldehydes, and aryl alkynes using montmorillonite K-10 as a catalyst. jptcp.com

Hydroxyl : The synthesis of ethyl-4-hydroxy-2-methylquinoline-3-carboxylate can be achieved in a two-step process starting from 2-aminobenzoic acid, which is first converted to isatoic anhydride and then reacted with the sodium enolate of ethyl acetoacetate. nih.gov

Amino : Amino functionalities are present in many quinoline precursors, such as 2-aminoarylketones, and can be incorporated into the final structure, as seen in ethyl 2-amino-pyrano[3,2-c]quinoline derivatives. rsc.org

Trifluoromethyl : While not detailed in the provided sources, the introduction of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity, and methods for its introduction onto heterocyclic rings are well-established.

Table 3: Examples of Substituted Quinoline-2-Carboxylate Derivatives

| Substituent | Example Compound | Synthetic Precursors | Reference |

|---|---|---|---|

| Styryl | (E)-diethyl 2-styrylquinoline-3,4-dicarboxylate | Diethyl 2-methylquinoline-3,4-dicarboxylate, Aromatic aldehydes | researchgate.net |

| Benzoyl | Ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate | 4-benzoylaniline, 4-chloro-acetoacetic acid ester | tandfonline.com |

| Chloro | 4-chlorophenyl quinoline-2-carboxylate | Quinoline-2-carboxylic acid, 4-chlorophenol | researchgate.net |

| Methyl | Ethyl-2,4-dimethylquinoline-3-carboxylate | 2-Aminoacetophenone, Ethyl acetoacetate | jetir.orgtandfonline.com |

| Phenyl | 2,4-diphenylquinoline | Aniline derivatives, Aryl aldehydes, Aryl alkynes | jptcp.com |

| Hydroxyl | Ethyl-4-hydroxy-2-methylquinoline-3-carboxylate | Isatoic anhydride, Sodium enolate of ethyl acetoacetate | nih.gov |

| Amino | Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | 4-hydroxy-2-quinolone, Aldehyde, Malononitrile | rsc.org |

Biological and Pharmacological Research Applications

Antimicrobial Activity Studies

Quinoline (B57606) derivatives are well-established for their broad-spectrum antimicrobial properties. nih.gov Research has demonstrated that modifications to the quinoline core, such as the introduction of a carboxylate group at the 2-position, can lead to compounds with significant antibacterial, antifungal, and antitubercular activities. nih.govnbinno.com

The antibacterial potential of quinoline carboxylates has been extensively investigated. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, making them promising candidates for broad-spectrum anti-infective development. mdpi.comnih.gov The mechanism of action for some quinoline derivatives has been associated with the inhibition of DNA supercoiling. mdpi.com

Specific derivatives of ethyl quinoline-carboxylate have demonstrated notable activity against clinically relevant bacterial strains.

Helicobacter pylori : A series of novel substituted ethyl 2-(quinolin-4-yl)propanoates showed potent antimicrobial activity against two strains of H. pylori. mdpi.comnih.gov In one study, certain compounds exhibited potent inhibition in the low concentration range of 3–6 μmol/mL. semanticscholar.org The activity was found to be dependent on the substitution pattern on the quinoline ring; for instance, an alkyl group in positions 6, 7, and 8 led to a lack of reactivity against H. pylori 26695 at a 25 μg/mL concentration. mdpi.com

Staphylococcus aureus : This Gram-positive bacterium has also been a target for quinoline-based compounds. Substituted ethyl 2-(quinolin-4-yl)propanoates were tested for their minimum inhibitory concentrations (MIC) against S. aureus. mdpi.com Other studies on different quinoline derivatives have also confirmed their activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to combat antibiotic resistance. nih.govresearchgate.net

Escherichia coli : As a representative Gram-negative bacterium, E. coli has been included in the screening panels for many quinoline derivatives. The aforementioned ethyl 2-(quinolin-4-yl)propanoates were evaluated against E. coli, showing a range of activities. mdpi.com Other research has also reported moderate to good antibacterial activity of various quinoline scaffolds against E. coli. biointerfaceresearch.comnih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Substituted Ethyl 2-(quinolin-4-yl)propanoates against various microorganisms mdpi.com

| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | H. pylori 26695 (μg/mL) | C. albicans (μg/mL) |

|---|---|---|---|---|

| 10b | >100 | >100 | 12.5 | >100 |

| 10c | >100 | >100 | 12.5 | >100 |

| 10d | >100 | >100 | 6.25 | >100 |

| 10e | >100 | >100 | 12.5 | >100 |

| 10f | >100 | >100 | 12.5 | >100 |

| 10g | >100 | >100 | 12.5 | >100 |

| 10h | >100 | >100 | 6.25 | >100 |

| 10i | >100 | >100 | >25 | >100 |

| 10j | >100 | >100 | >25 | >100 |

| 10k | >100 | >100 | 12.5 | >100 |

| 10l | >100 | >100 | 6.25 | >100 |

| 10m | >100 | >100 | >25 | >100 |

| 10n | >100 | >100 | 12.5 | >100 |

| 10o | >100 | >100 | 6.25 | >100 |

| 10p | >100 | >100 | 6.25 | >100 |

Note: This table is adapted from the source to highlight key findings.

The quinoline nucleus is a privileged structure found in a number of synthetic and natural antifungals. nih.gov Research into quinoline-based compounds has revealed their potential to inhibit the growth of various fungal pathogens. nih.gov For example, substituted ethyl 2-(quinolin-4-yl)propanoates were evaluated against Candida albicans, although in this particular study, the activity was not significant at the tested concentrations. mdpi.com However, the broader class of quinoline derivatives has a well-documented history of antifungal applications, with compounds like 8-hydroxyquinoline (B1678124) and its metal complexes being known antifungals for years. nih.gov The structural diversity of quinoline derivatives allows for the fine-tuning of their biological activity to target fungal pathogens. nbinno.comnih.gov

Tuberculosis remains a significant global health threat, and the quinoline scaffold is a promising lead for the development of new drugs to combat Mycobacterium tuberculosis. researchgate.net A series of ethyl 2-substituted-1-(substitutedbenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate derivatives have been developed and found to possess anti-TB activity against the H37Rv strain and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis. google.com Other synthetic ethyl carboxylate analogues have also been screened for their in vitro qualitative anti-TB activity, with several compounds showing activity against the M. tuberculosis H37Rv strain at concentrations of 25, 50, and 100 μg/ml. japsonline.com These findings underscore the potential of quinoline carboxylate derivatives in the search for new and effective antitubercular agents. researchgate.netnih.gov

Antibacterial Efficacy

Anticancer and Antitumor Investigations

The quinoline scaffold is an important structural motif for the development of new anticancer drugs. researchgate.net Quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including acting as growth inhibitors by inducing cell cycle arrest and apoptosis. The structural versatility of the quinoline ring allows for the synthesis of diverse derivatives with potent activity against numerous cancer cell lines. nih.gov

The anticancer potential of quinoline carboxylate derivatives is often initially assessed through in vitro cytotoxicity assays against various human cancer cell lines. Research has shown that certain quinoline-related carboxylic acid derivatives display selective viability reduction in tumor cells. nih.gov

For instance, quinoline-2-carboxylic acid was identified as having remarkable growth inhibition capacities against the mammary MCF7 cell line and was the only quinoline derivative in one study to show significant cytotoxicity against cervical HeLa cancer cells. nih.gov Another study synthesized an aryl ester from quinoline-2-carboxylic acid and evaluated its effect on the PC3 prostate cancer cell line. The compound exhibited potent cytotoxicity, with an IC₅₀ value of 26 µg/mL, and induced apoptosis, causing cell cycle arrest at the S phase. nih.gov Furthermore, a series of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates were synthesized and evaluated for their preliminary in vitro anti-tumor activity. nih.gov

Table 2: Cytotoxic Activity of a Quinoline-2-Carboxylic Acid Derivative against PC3 Prostate Cancer Cells nih.gov

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 3.91 | Not specified |

| 7.81 | Not specified |

| 15.63 | Not specified |

| 31.25 | Not specified |

| 62.5 | Not specified |

| 125 | ~50 (IC₅₀ = 26 µg/mL) |

| 250 | Not specified |

| 500 | Not specified |

| 1000 | Not specified |

Note: The table reflects the reported IC₅₀ value, indicating that at a concentration of 26 µg/mL, the compound reduced cell viability by 50%.

Evaluation against Specific Cancer Cell Lines (e.g., MCF-7, A549, HT29, T24)

Derivatives of ethyl quinoline-2-carboxylate have been a subject of anticancer research, with studies evaluating their efficacy against various human cancer cell lines. arabjchem.org The 2,4-disubstituted quinoline ring, in particular, is an important structural motif in the development of new anti-cancer agents. arabjchem.org

Research into a series of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives demonstrated significant inhibitory activity against lung (A549), colon (HT-29), and bladder (T24) cancer cell lines. nih.govresearchgate.net In vitro assays revealed that certain compounds in this series exhibited potent cytotoxic effects, in some cases superior to the reference drug, cisplatin. nih.govresearchgate.net Specifically, compounds featuring methoxy (B1213986) substituents on the benzene (B151609) rings or the inclusion of a ferrocene (B1249389) moiety showed enhanced antitumor activity. nih.gov

For instance, compounds designated as 3h and 3k displayed noteworthy potency against both A549 and HT-29 cell lines. nih.govresearchgate.net Another derivative, 3t , also showed significant inhibitory effects. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, underscore the potential of these compounds. nih.gov

While direct studies on this compound against the MCF-7 (breast cancer) cell line are limited, the parent compound, quinoline-2-carboxylic acid, has shown remarkable growth inhibition capabilities against this specific cell line. nih.govresearchgate.net

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference Drug | IC₅₀ (μM) - Reference |

|---|---|---|---|---|

| 3h | A549 (Lung) | 1.53 | Cisplatin | 11.24 |

| 3h | HT-29 (Colon) | 1.50 | Cisplatin | 13.52 |

| 3k | A549 (Lung) | 1.38 | Cisplatin | 11.24 |

| 3k | HT-29 (Colon) | 0.77 | Cisplatin | 13.52 |

| 3t | A549 (Lung) | 2.36 | Cisplatin | 11.24 |

| 3t | HT-29 (Colon) | 0.97 | Cisplatin | 13.52 |

Antiviral Research

The quinoline core is present in various compounds investigated for antiviral properties against a range of viruses, including Zika virus, herpes virus, Ebola virus, and coronaviruses. nih.govnih.gov The mechanism of action can vary, but the structural motif is considered a valuable starting point for the development of new antiviral agents. nih.gov Recent studies have explored quinoline derivatives for their potential to inhibit SARS-CoV-2 replication. scienceopen.com For example, certain quinoline-3-carboxylate derivatives have been studied for their in-vitro antiviral activity against SARS-CoV-2 isolates. dntb.gov.ua

Specific derivatives of the quinoline scaffold have been identified as potential inhibitors of the human immunodeficiency virus (HIV). researchgate.net Research has shown that classes like 2-styrylquinoline (B1231325) derivatives exhibit anti-HIV-1 activity. nih.gov

A significant area of investigation involves the development of quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the HIV reverse transcriptase enzyme, inhibiting its function and preventing the virus from replicating. nih.gov In one study, a series of quinoline derivatives were designed and synthesized, with computational docking studies suggesting their interaction with key amino acid residues like Lys101, Lys103, and Tyr188 at the enzyme's allosteric site. nih.gov

Furthermore, alkylated derivatives of quinoline 2,4-diol have been synthesized and tested for their anti-HIV potential in human CD4+ T cells. nih.govresearchgate.net Some of these synthesized compounds showed potent inhibitory activity, with IC₅₀ values in the low micromolar range, and demonstrated a better therapeutic index than the established anti-HIV drug AZT. nih.govresearchgate.net

Anti-inflammatory Potential

Quinoline compounds have a historical basis as potential anti-inflammatory agents. mdpi.com The quinoline nucleus is a key feature in molecules known for anti-inflammatory properties, such as quinine (B1679958). mdpi.com Modern research continues to explore this potential, with studies focusing on derivatives of quinoline carboxylic acids. nih.govnih.govresearchgate.net

Structurally analogous amides and esters of quinoline-2-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net These studies often use animal models to measure the reduction in inflammation compared to standard drugs like diclofenac (B195802) sodium. researchgate.net The findings suggest that this class of compounds holds promise for development as anti-inflammatory agents. nih.govresearchgate.net

Antiparasitic and Antimalarial Studies

The quinoline scaffold is arguably most famous for its role in combating parasitic diseases, particularly malaria. nih.govnih.gov Natural quinoline alkaloids like quinine, and synthetic analogues such as chloroquine (B1663885) and mefloquine, have been cornerstones of antimalarial therapy for decades. nih.govnih.gov These drugs are thought to function by interfering with the parasite's detoxification of heme within its digestive vacuole, leading to a buildup of toxic heme and parasite death. nih.gov

Research continues to leverage the quinoline core to develop new antimalarial agents, often through molecular hybridization, which combines the quinoline scaffold with other pharmacophores to enhance activity. nih.gov Derivatives such as 2-styrylquinolines and quinoline-4-carboxamides have also been evaluated for their antiplasmodial activity. nih.govacs.org

Leishmaniasis is a neglected tropical disease caused by Leishmania protozoan parasites. nih.gov There is an urgent need for new, effective, and safer drugs to treat this condition. nih.govresearchgate.net The 2-substituted quinoline series has emerged as a promising source of molecules with potent antileishmanial activity and low toxicity. nih.govresearchgate.net

Numerous studies have synthesized and evaluated quinoline derivatives against different Leishmania species, such as L. donovani, the agent causing the most severe form of the disease. nih.govsemanticscholar.org Research on quinoline-triazole hybrids, for example, has shown moderate to considerable antileishmanial activity against L. donovani promastigotes. nih.gov Some optimized 2-substituted quinoline compounds have demonstrated impressive in vitro efficacy with IC₅₀ values in the sub-micromolar range and high selectivity index values, indicating a favorable profile of activity against the parasite compared to host cells. nih.gov

| Compound Class/Derivative | Target Organism | Activity Noted |

|---|---|---|

| 2-substituted quinolines | Leishmania donovani | In vitro IC₅₀ of 0.2 µM and high selectivity index (187) for an optimized compound. nih.gov |

| Quinoline-phosphine oxide derivatives | Leishmania intracellular amastigotes | IC₅₀ values ranging from 1.39 to 4.14 µM. nih.gov |

| Quinoline-triazole hybrids | Leishmania donovani promastigotes | IC₅₀ values ranging from 2.76 to 45.75 µM. nih.gov |

Other Reported Biological Activities

In addition to the applications detailed above, the versatile quinoline scaffold has been associated with a broad spectrum of other biological activities in various research contexts. These include:

Antimicrobial and Antibacterial Activity : Various quinoline derivatives have been synthesized and tested against a range of microorganisms, including pathogenic bacteria. nih.govmdpi.com Some have shown promise for broad-spectrum anti-infective development. mdpi.com

Antifungal Activity : The quinoline nucleus is found in compounds exhibiting antifungal properties. nih.govnih.govnih.gov

Anticonvulsant Activity : Certain quinoline derivatives have been evaluated for their potential as anticonvulsant agents. benthamscience.com

Cardiovascular Effects : Research has also touched upon the cardiovascular activities of some compounds based on the quinoline structure. benthamscience.com

Antioxidant Properties

The investigation into the antioxidant potential of quinoline derivatives has been an active area of research. However, studies focusing specifically on this compound are limited. Research on closely related compounds, such as quinoline-2-carboxylic acid, has shown a lack of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging capacity. nih.gov This suggests that the foundational structure might not inherently possess strong radical scavenging abilities.

In broader studies of quinoline derivatives, antioxidant activity is often attributed to the presence of specific substituent groups, such as hydroxyl or amino groups, on the quinoline ring. These functional groups can donate hydrogen atoms or electrons to neutralize free radicals. For instance, certain synthetic quinoline derivatives have demonstrated notable antioxidant potential in various assays. mdpi.com Without such activating groups, the antioxidant capacity of the parent structures like this compound may be limited. Further research is required to specifically evaluate the antioxidant profile of this compound and to understand the structure-activity relationships within this class of compounds.

DNA Binding Interactions

The ability of small molecules to interact with DNA is a critical aspect of their potential as therapeutic agents, particularly in the context of anticancer research. The planar aromatic structure of the quinoline ring system suggests a potential for intercalation between DNA base pairs. While direct studies on the DNA binding properties of this compound are not extensively documented in the available literature, research on other quinoline derivatives provides insights into their potential modes of interaction.

For example, certain isatin-quinoline hybrids have been investigated for their DNA binding capabilities. nih.gov These studies often employ techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking to elucidate the nature and strength of the interaction. The binding of these molecules to DNA can occur through various modes, including intercalation, groove binding, and electrostatic interactions. The specific substituents on the quinoline ring play a crucial role in determining the preferred binding mode and affinity. For this compound, the ethyl ester group at the 2-position would influence its steric and electronic properties, which in turn would affect its interaction with the DNA double helix. Computational modeling and experimental studies would be necessary to fully characterize the DNA binding profile of this specific compound.

Cardioprotective Effects

In a study utilizing an isolated perfused heart model, ethyl-2-methylquinoline-3-carboxylate was evaluated for its effects on oxidative stress parameters. researchgate.net The findings indicated a significant modulation of key antioxidant enzymes.

| Parameter | Effect of Ethyl-2-methylquinoline-3-carboxylate |

|---|---|

| GSH (Glutathione) Activity | Significant increase compared to control |

| Catalase Activity | Significant increase compared to control |

These results suggest that related quinoline-carboxylate esters may exert cardioprotective effects by mitigating oxidative stress. researchgate.net The methyl group at the 2-position and the carboxylate group at the 3-position in the studied analog, as opposed to the carboxylate at the 2-position in this compound, would influence the molecule's biological activity. Nevertheless, these findings provide a rationale for further investigation into the cardioprotective potential of this compound.

Hepatoprotective Activities

Currently, there is a lack of published research specifically investigating the hepatoprotective activities of this compound. The evaluation of a compound's ability to protect the liver from damage induced by toxins is a critical area of pharmacology. Future studies would be required to determine if this compound possesses any potential in this regard. Such investigations would typically involve in vitro models using liver cell lines and in vivo models of toxin-induced liver injury.

Mechanistic Investigations and Molecular Target Identification

Elucidation of Mechanism of Action

The mechanisms through which quinoline-2-carboxylate derivatives exert their biological effects are multifaceted, varying with the specific structural modifications of the molecule and the biological context. In the realm of anticancer activity, a significant mechanism involves the induction of apoptosis. Studies on aryl esters of quinoline-2-carboxylic acid have shown they can induce cell cycle arrest, particularly at the S phase, in prostate cancer cells. nih.gov This cell cycle blockade is accompanied by hallmark features of apoptosis, including internucleosomal DNA fragmentation. nih.gov The pro-apoptotic activity is further supported by the modulation of key regulatory proteins; these compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3, caspase-7, and caspase-9. nih.govrsc.org

Another identified mechanism of action involves direct interaction with DNA. Certain quinoline-based analogs function as DNA intercalating agents. nih.gov They insert into the minor groove of DNA, which in turn induces a conformational change in DNA-binding enzymes, moving the catalytic domain away from the DNA substrate. nih.gov This mode of action has been observed in the inhibition of DNA methyltransferases. nih.gov Furthermore, this interaction with DNA can elicit a DNA damage response within the cell, mediated by the activation of p53. nih.gov

In the context of antibacterial action, derivatives such as ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate act as catalytic inhibitors of DNA gyrase. nih.gov Unlike fluoroquinolones, which trap the enzyme-DNA cleavage complex, these compounds inhibit the enzyme's supercoiling activity without stabilizing the intermediate, representing a distinct mechanistic class of gyrase inhibitors. nih.gov For other enzyme systems, such as the ERK1/2 kinases, quinoline (B57606) derivatives have been shown to act as ATP-competitive inhibitors. researchgate.net

Enzyme and Receptor Inhibition Studies

Research has demonstrated that ethyl quinoline-2-carboxylate and its structural analogs can inhibit a wide array of enzymes and receptors, contributing to their potential therapeutic applications in cancer, infectious diseases, and inflammatory conditions.

One of the most significant targets is the bacterial type-II topoisomerase, DNA gyrase. nih.gov A novel ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate derivative was identified as a modest inhibitor of DNA gyrase, with a half-maximal inhibitory concentration (IC50) of 3.5 μM. nih.gov Beyond antibacterial targets, these compounds show potent activity against enzymes relevant to cancer metabolism and signaling. For instance, ethyl pyrimidine-quinolinecarboxylate derivatives have been developed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a key enzyme in cancer cell metabolism, with some analogs showing IC50 values around 1 μM. mdpi.com

The quinoline core is also prevalent in inhibitors of protein kinases involved in cell growth and proliferation. nih.gov Various derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). rsc.orgresearchgate.net One compound, in particular, proved to be a more effective EGFR inhibitor than the reference drug erlotinib (IC50 of 71 nM vs. 80 nM) and a potent HER2 inhibitor (IC50 = 31 nM). rsc.org Other kinases inhibited by quinoline derivatives include Src kinase, ERK1, and ERK2, with IC50 values in the low micromolar range. researchgate.net

Furthermore, quinoline-2-carboxylic acid derivatives have been shown to interact with receptors involved in neurotransmission and inflammation. A specific derivative acts as a potent and selective antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex. google.com Others have been identified as antagonists of the P2X7 receptor, which plays a role in inflammation and cancer. nih.gov Quinoline-2-carboxylic acid itself has demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS) induced macrophages and cytotoxic effects against various cancer cell lines, including cervical HeLa and mammary MCF7 cells. nih.gov

Table 1: Enzyme and Receptor Inhibition by this compound and Derivatives

| Derivative Class | Target Enzyme/Receptor | IC50 Value |

|---|---|---|

| Ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate | DNA Gyrase | 3.5 μM nih.gov |

| Ethyl pyrimidine-quinolinecarboxylates | Human Lactate Dehydrogenase A (hLDHA) | ≈ 1 μM mdpi.com |

| Substituted quinoline | EGFR | 71 nM rsc.org |

| Substituted quinoline | HER-2 | 31 nM rsc.org |

| Pyrano[3,2-c]quinoline analog | Src Kinase | 0.9 μM researchgate.net |

| Naphthofuro[3,2-c]quinoline-6,7,12-trione | ERK1 | 0.19 μM researchgate.net |

| Naphthofuro[3,2-c]quinoline-6,7,12-trione | ERK2 | 0.16 μM researchgate.net |

| Quinoline-carboxamide | P2X7 Receptor | 0.457 μM nih.gov |

| Quinoline-based analog | Human DNMT1 | Low micromolar range nih.gov |

| Quinoline-2-carboxylic acid aryl ester | PC3 Prostate Cancer Cells | 26 µg/mL nih.gov |

Interaction with Biological Targets

The interaction of quinoline-2-carboxylate derivatives with their biological targets often occurs at a molecular level that disrupts normal function. A key example is the interaction with DNA and associated enzymes. Certain quinoline compounds have been shown to function as DNA intercalators. nih.gov Structural and biochemical analyses revealed that these molecules insert into the minor groove of DNA when it is bound by an enzyme, such as a DNA methyltransferase. nih.gov This physical obstruction causes a significant conformational shift in the enzyme, displacing its catalytic domain and preventing it from performing its function on the DNA substrate. nih.gov This mechanism represents a non-nucleoside-based approach to inhibiting enzymes that act on DNA. nih.gov

A primary biological target for the antibacterial effects of many quinoline derivatives is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. nih.govinspiralis.com The inhibition of this enzyme's activity is a well-established mechanism for antibacterial agents. This compound derivatives have been specifically shown to inhibit the supercoiling activity of DNA gyrase. nih.gov This is typically measured using an in vitro assay where the enzyme's ability to convert relaxed circular plasmid DNA into its supercoiled form is monitored via agarose gel electrophoresis. inspiralis.com The inhibitory effect prevents the DNA from achieving the necessary topology for replication and transcription, ultimately leading to bacterial cell death. As catalytic inhibitors, these quinoline derivatives interfere with the enzymatic process without stabilizing the cleaved-DNA intermediate, distinguishing them from quinolone antibiotics. nih.gov

Molecular Target Identification through Experimental Approaches

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery. For quinoline-based derivatives, a combination of computational and experimental approaches has been employed. In silico methods like inverse virtual screening (IVS) have been used to screen libraries of biological targets to find those with the highest binding affinity for a given compound. This approach successfully identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity putative target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives, providing a strong rationale for their development as antileishmanial agents. frontiersin.org

Phenotypic screening, where compounds are tested for their effect on whole organisms or cells, is another powerful tool. A quinoline-4-carboxamide series was identified from a phenotypic screen against the blood stage of Plasmodium falciparum. acs.org Subsequent studies to determine its mechanism of action revealed that the compound's target is the translation elongation factor 2 (eEF2), an essential protein for ribosomal translocation during protein synthesis. acs.org This discovery of a novel drug target for malaria highlights the utility of phenotypic screening in identifying compounds with new mechanisms of action. These experimental strategies are crucial for validating targets and understanding the molecular basis for the therapeutic effects of this compound and related compounds.

Structure Activity Relationship Sar and Structural Optimization

Impact of Substituent Variation on Biological Activity

The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.

Electron-donating and Electron-withdrawing Groups: The electronic properties of substituents play a crucial role. For instance, in a series of quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) group at the C-2 position enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov Similarly, for styryl quinoline derivatives, compounds with a hydroxyl (-OH) group on the quinoline ring showed better cytotoxicity than those with a nitro (-NO2) group. acs.org The addition of an electron-withdrawing bromo group on the styryl ring also enhanced cytotoxicity. acs.org

Position of Substituents: The location of substituents is critical for activity. In a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives with antiallergy properties, the best oral activity was observed in ethyl esters with methoxy and/or ethoxy groups at the 7 and 8 positions. nih.govconsensus.app For quinoline-based inhibitors of insulin-like growth factor receptors, a carboxylic acid group at the 3-position of the quinoline scaffold was found to be crucial for inhibitory activity. orientjchem.org

Bulky Substituents: The size and nature of the substituent group can also impact activity. For instance, in a series of quinoline-based azetidinones and thiazolidinones, compounds with aromatic bulky substituents at the C-2 position of the 1,3-thiazinan ring showed better antibacterial activity than those with aliphatic alkyl substituents. noveltyjournals.com

Specific Atoms: The presence of specific atoms can be essential for activity. For example, a bromine atom at the C-6 position has been shown to be important for improving the activity of certain quinoline derivatives. nih.gov The introduction of a chlorine atom at the 7-position of kynurenic acid, a quinoline derivative, strengthens its antagonism at NMDA receptors. mdpi.compreprints.org

The following table summarizes the impact of various substituents on the biological activity of quinoline derivatives:

Table 1: Impact of Substituent Variation on Biological Activity

| Compound Series | Substituent Variation | Impact on Biological Activity | Reference |

| Quinoline-imidazole hybrids | Electron-donating OCH3 at C-2 vs. electron-withdrawing Cl at C-2 | Enhanced antimalarial activity vs. loss of activity | nih.gov |

| Styryl quinolines | -OH vs. -NO2 on quinoline ring | Better cytotoxicity with -OH group | acs.org |

| Styryl quinolines | Electron-withdrawing -Br on styryl ring | Enhanced cytotoxicity | acs.org |

| 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acids | Methoxy and/or ethoxy groups at positions 7 and 8 | Best oral antiallergy activity | nih.govconsensus.app |

| Quinoline-based IGF-1R inhibitors | Carboxylic acid at position 3 | Crucial for inhibitory activity | orientjchem.org |

| Quinoline-based azetidinones/thiazolidinones | Aromatic bulky substituents at C-2 of 1,3-thiazinan ring | Better antibacterial activity | noveltyjournals.com |

| Kynurenic acid derivatives | Chlorine at position 7 | Strengthened NMDA receptor antagonism | mdpi.compreprints.org |

Role of the Ethyl Ester Group in Bioavailability and Activity

The ethyl ester group plays a significant role in the bioavailability and activity of quinoline-2-carboxylate derivatives.

For certain quinoline derivatives, the presence of an ester, such as the ethyl ester, is preferred for good oral absorption. nih.gov This is attributed to the ester group's ability to enhance the lipophilicity of the molecule, which can improve its ability to cross biological membranes. In the context of antiallergy agents based on the 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid scaffold, esters are favored for oral activity, while the corresponding carboxylic acids are more suitable for intravenous administration. nih.gov The ethyl ester of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, for instance, is noted as one of the more potent orally active antiallergy agents. nih.gov

In some cases, ester derivatives may act as prodrugs. For example, a methyl ester analogue of a quinolone carboxylic acid was found to be inactive in a dihydroorotate (B8406146) dehydrogenase (DHODH) assay but showed improved cytotoxicity in cells. nih.gov This suggests that the ester may improve cell permeability and then undergo intracellular hydrolysis to release the active carboxylic acid. nih.gov

Design and Synthesis of Novel Derivatives for Enhanced Activity

The development of new quinoline derivatives with improved biological activity is an active area of research, often involving the synthesis of novel compounds and subsequent evaluation of their efficacy.

One approach involves the structural modification of existing quinoline-based compounds. For example, a series of over 50 new 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were synthesized with variations at multiple positions to improve antiallergy activity. nih.gov Another strategy is the hybridization of the quinoline scaffold with other biologically active moieties. For instance, novel quinoline-2-one hybrids have been designed and synthesized as potential inhibitors of DNA gyrase and topoisomerase IV, showing promising antimicrobial activity. researchgate.net Similarly, the molecular hybridization of quinoline scaffolds with hydrazine (B178648) moieties has led to new chemical entities with broad-spectrum antimicrobial activities. nih.govacs.org

The synthesis of these novel derivatives often employs established chemical reactions. The Pfitzinger condensation reaction is a classic method used to generate the quinoline core for some analogues. nih.gov Other synthetic strategies include the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates and the reaction of isatoic anhydrides with the sodium enolate of ethyl acetoacetate (B1235776). nih.govbeilstein-journals.org

The following table provides examples of synthesized novel quinoline derivatives and their targeted activities:

Table 2: Design and Synthesis of Novel Quinoline Derivatives

| Derivative Class | Synthetic Approach | Targeted Biological Activity | Reference |

| 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acids | Condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates | Antiallergy | nih.gov |

| Quinoline-2-one hybrids | Design and synthesis of novel hybrids | Antimicrobial (DNA gyrase/topoisomerase IV inhibitors) | researchgate.net |

| 2-Phenyl quinoline hydrazide derivatives | Molecular hybridization with hydrazine | Antimicrobial (DNA gyrase inhibitors) | nih.govacs.org |

| 4-Quinoline carboxylic acids | Pfitzinger condensation reaction | Dihydroorotate dehydrogenase inhibitors | nih.gov |

| 4-hydroxy-2-methylquinoline-3-carboxylate derivatives | Reaction of isatoic anhydrides with ethyl acetoacetate enolate | HIV integrase inhibitors | beilstein-journals.org |

Strategic Modifications for Improved Pharmacological Properties

Strategic modifications to the Ethyl quinoline-2-carboxylate structure are undertaken to enhance its pharmacological properties, including potency and bioavailability.

A key strategy involves the esterification of a carboxylic acid group to an ethyl ester, which has been shown to improve oral activity in antiallergy agents. nih.gov This is a classic prodrug approach, where the ester enhances lipophilicity and membrane permeability, and is then cleaved in the body to release the active carboxylic acid. mdpi.com

Another important modification is the introduction of specific substituents at various positions on the quinoline ring. For instance, the addition of methoxy and/or ethoxy groups at the 7 and 8 positions of certain quinoline derivatives led to the best oral antiallergy activity. nih.gov The synthesis of a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives demonstrated that a carboxylic acid moiety at the 2-position is optimal for intravenous activity, while esters are preferred for oral absorption. nih.gov

The development of a prototype antiallergy agent, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, exemplifies the success of these strategic modifications. This compound is reported to be 10 times more potent than disodium (B8443419) cromoglycate in a rat passive cutaneous anaphylaxis test. nih.gov

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as Ethyl quinoline-2-carboxylate, might interact with a biological target.

Prediction of Binding Affinities and Interactions with Target Proteins

In Silico Evaluation of Pharmacokinetic Properties

In silico methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a potential drug. These predictions help in identifying compounds with favorable drug-like properties early in the discovery pipeline.

For this compound, a comprehensive in silico ADME profile is not specifically detailed in available research. General analyses of the broader quinoline (B57606) class of compounds suggest they often possess drug-like characteristics according to frameworks like Lipinski's rule of five. acs.orgresearchgate.net Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses have been mentioned for compounds including this compound in broader studies, but specific predictive data points for its absorption rates, metabolic pathways, or potential toxicity are not provided. google.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties from first principles.

Analysis of Electronic Structure (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

Although DFT calculations are standard for quinoline derivatives, specific computed values for the HOMO energy, LUMO energy, and the energy gap for this compound are not found in the surveyed literature. google.comscispace.com For comparison, related but distinct molecules like ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate have a calculated HOMO-LUMO gap of approximately 4.21 eV. google.com Another derivative, 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, was found to have a HOMO-LUMO gap of 4.29 eV, classifying it as a "hard" material. nih.gov These values highlight the general stability of the quinoline scaffold but are not specific to this compound itself.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites.

Specific MEP analysis for this compound is not available in the reviewed scientific papers. For related quinoline structures, MEP maps typically show negative potential (red/yellow regions) around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, indicating these are likely sites for electrophilic attack. google.com Positive potential (blue regions) is generally located on the hydrogen atoms. This general pattern is expected to hold for this compound, but a dedicated computational study would be required for a precise map.

Predictive Modeling for Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) is a prominent predictive modeling technique used to develop mathematical models that relate the structural or property descriptors of a set of compounds to their biological activities. nih.gov These models are crucial for understanding which molecular features—such as steric, electronic, or hydrophobic properties—are essential for a desired therapeutic effect. For quinoline derivatives, QSAR studies have been successfully employed to guide the design of new agents with enhanced potency. For instance, molecular modelling studies on quinoline-based derivatives have identified key structural requirements to improve their antimalarial activity. nih.gov These studies generate statistically significant models that can reliably predict the activity of new, unsynthesized analogs. nih.govresearchgate.net

One advanced application of QSAR is the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA). These methods provide a three-dimensional map of the steric, electrostatic, and hydrophobic fields around the molecules, highlighting regions where modifications are likely to enhance bioactivity. In a notable study on quinoline-based antimalarials, CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models were developed for a series of 37 derivatives. nih.gov The resulting models demonstrated strong predictive power, which was validated using a test set of 12 compounds. nih.govresearchgate.net The findings from these models, often visualized as contour maps, provide intuitive guidance for medicinal chemists to design more potent inhibitors. nih.gov

The statistical robustness of these predictive models is critical for their application in drug discovery. Key parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²pred) are used to assess the model's quality and predictive ability. nih.gov High values for these parameters indicate a reliable and predictive model.

Below is a data table summarizing the statistical results from a predictive modeling study on quinoline derivatives for antimalarial activity.

| Model | q² (Internal Cross-Validation) | r² (Non-Cross-Validation) | r²pred (External Test Set) |

| CoMFA | 0.70 | 0.80 | 0.63 |

| CoMSIA | 0.69 | 0.79 | 0.61 |

| HQSAR | 0.80 | 0.80 | 0.72 |

| This table presents statistical validation parameters for QSAR models developed for quinoline derivatives, demonstrating their predictive capability for antimalarial activity. nih.gov |

Beyond QSAR, molecular docking is another powerful predictive tool that simulates the binding of a ligand (like an this compound derivative) to the active site of a biological target, such as an enzyme or receptor. ekb.eg This technique helps in elucidating the binding mode and affinity of a compound. For example, docking studies have been used to explore the interaction of quinoline derivatives with the active site of Plasmodium falciparum lactate (B86563) dehydrogenase, a key target for antimalarial drugs. nih.gov Similarly, in silico docking has been applied to investigate the potential of new quinoline compounds as antitumor agents against targets like the HepG2 liver carcinoma cell line. ekb.eg These computational approaches allow for the screening of large virtual libraries of compounds, identifying those with the most favorable binding interactions for further experimental investigation. nih.gov

Advanced Characterization Techniques in Research

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopy is the primary tool for determining the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their internal framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For ethyl quinoline-2-carboxylate, the spectrum shows distinct signals for the protons of the ethyl group and the quinoline (B57606) ring system. The ethyl group's methylene (B1212753) protons (-CH₂-) typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) appear as a triplet. The aromatic protons on the quinoline ring appear in the downfield region, with their specific chemical shifts and coupling patterns revealing their positions on the bicyclic system. Predicted ¹H NMR data in DMSO-d₆ shows a triplet for the methyl protons at approximately 1.39 ppm and a quartet for the methylene protons at 4.43 ppm. ichemical.com The aromatic protons are predicted to resonate between 7.76 and 8.18 ppm. ichemical.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the two carbons of the ethyl group and the ten carbons of the quinoline-carboxylate moiety. The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum. For related derivatives such as ethyl 2,4-dichloroquinoline-3-carboxylate, the ester carbonyl carbon appears around 163.5 ppm, the ethyl group carbons at approximately 63.4 ppm (-CH₂-) and 14.3 ppm (-CH₃), and the quinoline ring carbons in the 124-148 ppm range.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to make unambiguous assignments of all proton and carbon signals, especially for complex structures. mdpi.com

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the quinoline ring and the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms.

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted, DMSO-d₆) ichemical.com | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOCH₂CH₃ | 1.39 | Triplet (t) | 7.12 |

| -COOCH₂CH₃ | 4.43 | Quartet (q) | 7.12 |

| Quinoline H-6 | 7.76 | ddd | 8.14, 6.95, 1.19 |

| Quinoline H-7 | 7.88 | ddd | 8.48, 6.95, 1.53 |

| Quinoline H-5, H-8 | 8.11 | Multiplet (m) | - |

| Quinoline H-3 | 8.18 | Doublet (d) | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands. A strong, prominent peak is observed for the carbonyl (C=O) stretch of the ester group, typically in the range of 1710-1740 cm⁻¹. rsc.orgchemguide.co.uk Absorptions corresponding to the C-O single bond stretch of the ester are also present, usually found between 1000 and 1300 cm⁻¹. chemguide.co.uk The aromatic quinoline ring gives rise to C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region. astrochem.org Additionally, C-H stretching vibrations from the aromatic ring are observed just above 3000 cm⁻¹, while those from the aliphatic ethyl group appear just below 3000 cm⁻¹. libretexts.org

| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3020 - 3100 | Confirms quinoline ring protons |

| Aliphatic C-H Stretch | 2850 - 2960 | Confirms ethyl group protons |

| Ester C=O Stretch | 1710 - 1740 | Strong indicator of the ester functional group |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | Characteristic of the quinoline ring system |

| Ester C-O Stretch | 1000 - 1300 | Confirms the C-O single bond of the ester |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Standard MS: In electron ionization (EI) mass spectrometry, this compound (molecular weight: 201.22 g/mol ) would show a molecular ion peak (M⁺˙) at m/z = 201. The fragmentation pattern is often predictable; esters commonly undergo cleavage next to the carbonyl group, leading to the loss of the alkoxy group (-OC₂H₅). libretexts.org This would result in a significant fragment ion at m/z = 156 (M - 45). Another common fragmentation pathway for the quinoline ring itself involves the loss of hydrogen cyanide (HCN), which can occur from the molecular ion or subsequent fragments. chempap.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the compound's elemental composition. For this compound (C₁₂H₁₁NO₂), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. For example, the calculated exact mass for the [M+H]⁺ ion of a related compound, ethyl 8-chloroquinoline-3-carboxylate, was determined to be 236.0473, which matched the experimentally found value of 236.0474. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice.

High-Performance Liquid Chromatography (HPLC) for Purity Ascertainment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is the standard method for assessing the purity of chemical compounds like this compound.

In a typical Reverse-Phase HPLC (RP-HPLC) method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. researchgate.net Purity is determined by monitoring the column effluent with a detector, most commonly a UV detector set to a wavelength where the quinoline ring absorbs strongly. A pure sample of this compound will ideally produce a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks would indicate impurities, and their area percentage can be used to quantify the purity level of the sample. The method's parameters, including the column type, mobile phase composition, and flow rate, are optimized to ensure a clear separation between the main compound and any potential impurities or degradation products. ptfarm.pl

Emerging Research Areas and Future Perspectives

Development of New Therapeutic Agents

The inherent bioactivity of the quinoline (B57606) nucleus makes Ethyl quinoline-2-carboxylate a valuable starting point for the development of new drugs. nih.govresearchgate.net Researchers are actively exploring its derivatives for a wide range of pharmacological applications, including anticancer, antibacterial, antiviral, anti-inflammatory, and antiallergic agents. nih.govresearchgate.netbohrium.comjetir.org

One notable derivative, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, has been identified as a promising prototype for orally active antiallergy drugs, demonstrating potency significantly greater than existing medications like disodium (B8443419) cromoglycate in preclinical studies. nih.govacs.org Structure-activity relationship (SAR) studies have shown that strategic modifications, such as the addition of specific electron-withdrawing or electron-donating groups, can substantially enhance the therapeutic efficacy and receptor-binding affinities of these compounds. researchgate.netbohrium.com

Furthermore, the hybridization of the quinoline scaffold with other heterocyclic structures like pyrazole, furan, or indole (B1671886) is a promising strategy for creating novel compounds with improved biological activity. researchgate.netbohrium.com This approach has led to the investigation of new quinoline-based derivatives as dual-target inhibitors of EGFR and HER-2 for cancer therapy and as potent antimicrobial agents against pathogens like Helicobacter pylori. mdpi.comnih.govnih.gov

| Derivative Class | Therapeutic Target/Application | Key Findings |

| Pyrimido[4,5-b]quinolines | Oral Antiallergy | 10 times more potent than disodium cromoglycate in rat models. nih.gov |

| Substituted Quinolylpropanoates | Antimicrobial (H. pylori) | Potent activity against two strains of H. pylori. mdpi.com |

| Quinoline-based Hybrids | Anticancer (EGFR/HER-2) | Showed significant antiproliferative action and dual-target inhibition. nih.gov |

| General Quinoline Derivatives | Broad-Spectrum Pharmacological | Active as antibacterial, antifungal, antimalarial, and anti-inflammatory agents. nih.goveurekaselect.com |

Applications in Materials Science (e.g., fluorophores, thin films, optical applications)

Beyond medicine, quinoline derivatives are gaining significant attention in materials science due to their unique electronic and optical properties. nih.gov Their inherent thermal and chemical stability, combined with their electron-transporting capabilities, makes them ideal candidates for use in advanced electronic devices. nih.gov

Derivatives of this compound are being developed for applications such as:

Organic Light-Emitting Diodes (OLEDs): The high photoluminescence quantum yields of quinoline-based molecules are crucial for creating efficient and bright displays. researchgate.net

Fluorophores: The quinoline scaffold is an excellent base for creating fluorescent probes for live-cell imaging. nih.govnih.gov These probes can be engineered to have large Stokes shifts and emit light in the visible green-yellow region, making them highly valuable for biological research. acs.org

Optical Sensors and Photodiodes: Thin films made from quinoline carboxylate derivatives have been shown to have tunable optical properties. For instance, a heterojunction device using a quinoline derivative demonstrated responsiveness to temperature and illumination, indicating its potential as a photodiode. researchgate.net

Non-linear Optics: Quinoline Schiff bases exhibit a high order of non-linearity and extensive electron delocalization, making them suitable for optoelectronics and laser technologies. mdpi.comresearchgate.net

| Application | Quinoline Derivative Type | Relevant Properties |

| OLEDs, Photovoltaics | General Quinoline-based molecules | High thermal/chemical stability, electron-transporting. nih.govresearchgate.net |

| Fluorescent Probes | Quinoline dicarboxylic esters | Biocompatible, large Stoke shifts, good quantum yields. acs.org |

| Optical Sensors | HPQC thin films | Blue color emission, bandgap decreases with UV irradiation. researchgate.net |

| Lasers, Optoelectronics | Quinoline Schiff bases | Extensive electron delocalization, high non-linearity. mdpi.comresearchgate.net |

Green Chemistry Approaches in Synthesis